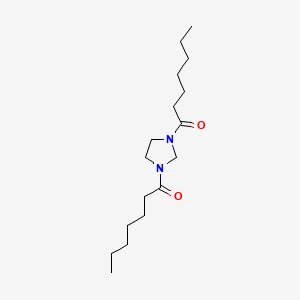
1,3-Diheptanoylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is a chemical compound that features an imidazolidine ring bonded to two heptanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) can be synthesized through a multi-step process involving the condensation of ethylenediamine with heptanal, followed by cyclization and subsequent oxidation. The reaction typically requires a catalyst, such as an acid or base, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Imidazolidine-1,3-diyl)bis(nonan-1-one)
- 1,1’-(Imidazolidine-1,3-diyl)bis(methyl-ene)bis(1H-benzotriazole)
Uniqueness
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is unique due to its specific combination of an imidazolidine ring with heptanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
1,3-Diheptanoylimidazolidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various findings from scientific literature to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
- Molecular Formula : C13H25N
- Molecular Weight : 211.35 g/mol
- CAS Number : 32634-08-5
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity and affecting cellular processes.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, altering membrane fluidity and impacting cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against:
- Gram-positive bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Such as Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown:
- Cytotoxicity against cancer cell lines : Notably in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Mechanisms of action : Induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction | |
| PC-3 (Prostate) | 20 | Cell cycle arrest |
Case Studies
A notable case study highlighted the application of this compound in a therapeutic context:
- Patient Profile : A patient with antibiotic-resistant bacterial infection was treated with a formulation containing the compound.
- Outcome : Significant reduction in bacterial load was observed after two weeks of treatment, demonstrating its potential as an alternative antimicrobial agent.
Eigenschaften
CAS-Nummer |
32634-08-5 |
|---|---|
Molekularformel |
C17H32N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-(3-heptanoylimidazolidin-1-yl)heptan-1-one |
InChI |
InChI=1S/C17H32N2O2/c1-3-5-7-9-11-16(20)18-13-14-19(15-18)17(21)12-10-8-6-4-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
GQEISDAPGSLHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)N1CCN(C1)C(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















